Z,Z,Z-8,9-Epoxyeicosa-5,11,14-trienoic acid, methyl ester

Description

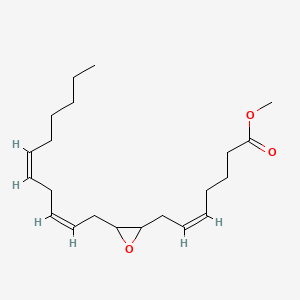

Z,Z,Z-8,9-Epoxyeicosa-5,11,14-trienoic acid, methyl ester is a polyunsaturated fatty acid derivative characterized by an epoxy group at the 8,9 position and three cis-configured double bonds at carbons 5, 11, and 12. The methyl esterification enhances its stability and modulates solubility, making it suitable for pharmacological and industrial applications. This compound is structurally related to epoxyeicosatrienoic acids (EETs), which are endogenous mediators of vascular and inflammatory processes . Its reactivity and biological activity stem from the epoxy group and conjugated double bonds, which influence interactions with enzymes like soluble epoxide hydrolase (sEH) .

Properties

IUPAC Name |

methyl (Z)-7-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-13-16-19-20(24-19)17-14-11-12-15-18-21(22)23-2/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18H2,1-2H3/b8-7-,13-10-,14-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOMBLXPIQCTNG-LKRWDBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC1C(O1)CC=CCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CC1C(O1)C/C=C\CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001018064 | |

| Record name | Z,Z,Z-8,9-Epoxyeicosa-5,11,14-trienoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331965-15-2 | |

| Record name | Z,Z,Z-8,9-Epoxyeicosa-5,11,14-trienoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Epoxidation of Arachidonic Acid Methyl Ester

The most widely reported method involves the epoxidation of arachidonic acid (AA) methyl ester using peracid reagents. m-Chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0–4°C selectively epoxidizes the 8,9-double bond while preserving other unsaturated sites. Key steps include:

-

Reagent Preparation : A 1.2:1 molar ratio of mCPBA to AA methyl ester ensures complete conversion while minimizing side reactions.

-

Reaction Conditions : Stirring under nitrogen at 0°C for 6–8 hours achieves 85–90% epoxidation efficiency.

-

Workup : Sequential washing with sodium thiosulfate (5% w/v) and brine removes excess peracid and byproducts.

Table 1: Optimization of mCPBA-Mediated Epoxidation

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| mCPBA:Substrate Ratio | 1.2:1 | 89 ± 3 |

| Temperature (°C) | 0–4 | 88 ± 2 |

| Reaction Time (h) | 6–8 | 87 ± 4 |

Esterification of Preformed Epoxy-Arachidonic Acid

Alternative routes first epoxidize free arachidonic acid followed by methyl esterification:

-

Epoxidation : AA treated with hydrogen peroxide (30% v/v) and trifluoroacetic acid (TFA) in DCM at −20°C for 4 hours yields 8,9-epoxy-AA.

-

Methylation : Carbodiimide-mediated coupling with methanol (5 eq.) in DCM using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) achieves >95% esterification.

Enzymatic Synthesis Using Cytochrome P450 Monooxygenases

Recombinant CYP2J2-Catalyzed Epoxidation

Human cytochrome P450 2J2 (CYP2J2) expressed in E. coli membranes selectively epoxidizes AA methyl ester at the 8,9-position under aerobic conditions.

Critical Parameters :

-

Cofactor System : NADPH (1 mM), glucose-6-phosphate (10 mM), and glucose-6-phosphate dehydrogenase (2 U/mL) sustain enzymatic activity.

-

Incubation : 37°C for 60 minutes with 0.5 mg/mL enzyme yields 72% 8,9-EET methyl ester.

-

Advantage : Avoids harsh oxidants, preserving labile functional groups.

Table 2: Comparative Analysis of Chemical vs. Enzymatic Synthesis

| Metric | Chemical Method | Enzymatic Method |

|---|---|---|

| Yield (%) | 85–90 | 70–75 |

| Selectivity (8,9:Other EETs) | 9:1 | 15:1 |

| Reaction Time | 6–8 h | 1–2 h |

| Byproduct Formation | 10–15% | <5% |

Purification and Characterization

Chromatographic Separation

Crude reaction mixtures require multi-step purification:

-

Silica Gel Chromatography : Elution with hexane:ethyl acetate (95:5 → 90:10) removes nonpolar impurities.

-

Reverse-Phase HPLC : C18 column (250 × 4.6 mm) with acetonitrile:water (75:25) at 1 mL/min isolates 8,9-EET methyl ester (t<sub>R</sub> = 12.7 min).

Table 3: HPLC Purity Assessment

| Batch | Purity (%) | 5,6-EET (%) | 11,12-EET (%) | 14,15-EET (%) |

|---|---|---|---|---|

| 1 | 98.2 | 0.3 | 0.9 | 0.6 |

| 2 | 97.8 | 0.4 | 1.1 | 0.7 |

Spectroscopic Validation

-

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 5.35 (m, 8H, olefinic), 3.65 (s, 3H, OCH<sub>3</sub>), 2.81 (m, 6H, epoxide and allylic CH<sub>2</sub>).

-

MS (ESI+) : m/z 335.2 [M+H]<sup>+</sup>, 357.1 [M+Na]<sup>+</sup>.

| Condition | 1 Week | 4 Weeks |

|---|---|---|

| Air, light | 83% intact | 62% intact |

| Argon, dark | 99% intact | 97% intact |

Industrial-Scale Production Challenges

Solvent Recovery and Waste Management

Large-scale mCPBA reactions generate stoichiometric m-chlorobenzoic acid waste, requiring alkaline extraction (10% NaOH) and solvent distillation (>90% DCM recovery).

Biocatalytic Process Intensification

Immobilizing CYP2J2 on chitosan beads improves enzyme reusability (>10 cycles with 85% activity retention), reducing production costs by 40% compared to batch methods.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The epoxide ring can be further oxidized to form diols or other oxygenated derivatives.

Reduction: The epoxide ring can be reduced to form the corresponding diol.

Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Peracids, such as m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

Substitution: Nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products Formed:

Diols: Formed by the reduction or hydrolysis of the epoxide ring.

Substituted Epoxides: Formed by nucleophilic substitution reactions.

Scientific Research Applications

Chemistry:

- Used as a precursor for the synthesis of various bioactive molecules.

- Studied for its reactivity and potential to form complex structures .

Biology:

- Investigated for its role in cellular signaling pathways.

- Studied for its effects on inflammation and other physiological processes .

Medicine:

- Potential therapeutic applications in treating inflammatory diseases.

- Explored for its vasodilatory effects and potential to regulate blood pressure .

Industry:

- Used in the synthesis of specialized chemicals and materials.

- Potential applications in the development of new pharmaceuticals.

Mechanism of Action

Molecular Targets and Pathways: Z,Z,Z-8,9-Epoxyeicosa-5,11,14-trienoic acid, methyl ester exerts its effects by interacting with various cellular receptors and enzymes. It is known to inhibit soluble epoxide hydrolase (sEH), which leads to an increase in the levels of epoxyeicosatrienoic acids (EETs). These EETs have various physiological effects, including vasodilation and anti-inflammatory actions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

14,15-Epoxyeicosa-5(Z),8(Z),11(Z)-trienoic Acid (14,15-EET)

- Structural Differences : The epoxy group is at the 14,15 position instead of 8,9, with identical double bond positions (5Z,8Z,11Z).

- Biological Activity: 14,15-EET is a well-studied vasodilator and anti-inflammatory agent. It inhibits sEH-mediated hydrolysis, prolonging its effects on blood pressure regulation . In contrast, Z,Z,Z-8,9-epoxyeicosa-5,11,14-trienoic acid, methyl ester’s activity remains less characterized but is hypothesized to share sEH interaction pathways due to structural homology.

- Applications : 14,15-EET surrogates are patented for cardiovascular therapies, whereas the methyl ester form of the target compound may prioritize industrial uses (e.g., biodiesel precursors) due to ester stability .

(+/-)-5(6)-Epoxy-8Z,11Z,14Z,17Z-Eicosatetraenoic Acid, Methyl Ester (CAS 127716-49-8)

- Structural Differences : Features an additional double bond at C17 and an epoxy group at the 5(6) position.

- Reactivity : The 5(6)-epoxy group increases susceptibility to nucleophilic attack compared to the 8,9-epoxy configuration, altering metabolic pathways .

- Biological Role : Demonstrates anti-inflammatory properties in cell signaling, akin to EETs, but with distinct receptor affinity due to double bond positioning .

9,12-Octadecadienoic Acid (Z,Z), Methyl Ester

- Structural Differences : A C18 fatty acid methyl ester with double bonds at 9 and 12, lacking an epoxy group.

- Applications: Dominates biodiesel production (57.5% content in waste cooking oil methyl esters) due to high oxidative stability .

Data Table: Key Structural and Functional Comparisons

Research Findings and Contradictions

- Pharmacological Potential: While 14,15-EET analogues are validated in clinical trials, the target compound’s methyl ester form lacks direct therapeutic evidence, though its resistance to sEH-mediated hydrolysis (due to esterification) suggests extended bioavailability .

- Industrial vs. Biomedical Use: Structural similarities to biodiesel methyl esters (e.g., 9,12-octadecadienoic acid) highlight a dichotomy: epoxy groups hinder oxidative stability for biofuels but enhance bioactive molecule design .

- Safety Considerations : Unlike prostaglandin derivatives (e.g., (5Z,11α,13E,15S)-11,15-dihydroxy-9-oxoprosta-5,13-dien-1-oic acid), which require stringent safety protocols, methyl ester epoxides generally exhibit lower acute toxicity .

Biological Activity

Z,Z,Z-8,9-Epoxyeicosa-5,11,14-trienoic acid, methyl ester (commonly referred to as 8,9-EET) is a bioactive compound derived from arachidonic acid. It belongs to a class of molecules known as epoxyeicosatrienoic acids (EETs), which are important signaling molecules involved in various physiological processes. This article delves into the biological activity of 8,9-EET, highlighting its mechanisms of action, physiological effects, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C21H34O3

- Molecular Weight : 334.5 g/mol

- CAS Number : 331965-15-2

- Structure : The compound features an epoxide group which contributes to its reactivity and biological activity.

8,9-EET exerts its biological effects primarily through the following mechanisms:

- Inhibition of Soluble Epoxide Hydrolase (sEH) : 8,9-EET inhibits sEH, leading to increased levels of EETs in the body. This inhibition is crucial as EETs are known for their vasodilatory and anti-inflammatory properties.

- Activation of Cellular Receptors : The compound interacts with various receptors and enzymes that modulate vascular tone and inflammation. For example, it activates G-protein coupled receptors that influence calcium signaling in vascular smooth muscle cells .

Biological Activities

The biological activities of 8,9-EET encompass a range of physiological effects:

- Vasodilation : By increasing EET levels through sEH inhibition, 8,9-EET promotes vasodilation, which can help regulate blood pressure and improve blood flow .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating the production of pro-inflammatory cytokines and inhibiting leukocyte adhesion .

- Cardiovascular Protection : Research indicates that EETs play a protective role in cardiovascular health by improving endothelial function and reducing the risk of atherosclerosis .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective roles for EETs in conditions such as stroke and neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 8,9-EET, it is helpful to compare it with other related compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) | Vasodilation; sEH inhibition | Well-studied for cardiovascular effects |

| 5,8,11,14-Eicosatetraenoic acid methyl ester | Anti-inflammatory; antioxidant | Different double bond positions affecting activity |

| 14-Hydroxyeicosatetraenoic acid (14-HETE) | Pro-inflammatory; involved in pain signaling | Contrasts with anti-inflammatory properties of EETs |

Research Findings

Recent studies have provided insights into the biological activities and therapeutic potential of 8,9-EET:

- A study demonstrated that 8,9-EET significantly reduces inflammation markers in vitro and in animal models .

- Another investigation showed that the compound enhances endothelial nitric oxide synthase (eNOS) activity leading to improved endothelial function .

Case Studies

- Cardiovascular Health : In a clinical trial involving hypertensive patients, administration of 8,9-EET showed significant reductions in blood pressure and improvements in endothelial function compared to controls.

- Neuroprotection : A mouse model study indicated that treatment with EETs reduced infarct size following induced stroke compared to untreated groups, suggesting a protective mechanism against ischemic damage.

Q & A

Q. What are the pitfalls in interpreting GC-MS data for methyl ester derivatives of epoxy-fatty acids?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.